molecular formula C15H21NO3S B12112748 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide

Cat. No.: B12112748
M. Wt: 295.4 g/mol
InChI Key: MOCBGXCFXNDAFK-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a dithiol and a dihaloalkane under basic conditions.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to the sulfone form using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amide Formation: The final step involves the formation of the benzamide structure by reacting the sulfone-substituted tetrahydrothiophene with 4-methyl-N-propylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding sulfide or thiol form using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the benzene ring.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the modulation of potassium channels and other ion channels.

    Biological Research: The compound is used to investigate the role of sulfone-containing molecules in biological systems and their interactions with proteins and enzymes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide involves its interaction with specific molecular targets, such as ion channels. The sulfone group and the benzamide structure allow it to bind to these targets, modulating their activity. This modulation can lead to changes in cellular excitability and signaling pathways, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another sulfone-containing compound with similar structural features.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide: A structurally related compound with a different core structure.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide is unique due to its specific combination of a benzamide core and a sulfone-substituted tetrahydrothiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-propylbenzamide

InChI

InChI=1S/C15H21NO3S/c1-3-9-16(14-8-10-20(18,19)11-14)15(17)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3

InChI Key

MOCBGXCFXNDAFK-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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